BB-Cl-Amidine hydrochloride

PAD4 Cellular potency EC50

Researchers requiring multi-isoform PAD inhibition face Cl-amidine's ~15 min half-life or GSK484's PAD4-only selectivity. BB-Cl-Amidine hydrochloride addresses both with its C-terminal benzimidazole modification. • Pan-PAD irreversible inhibition: kinact/KI = 4,100-16,100 M⁻¹min⁻¹ (PAD1-4) • 20-fold greater potency: EC50 = 8.8 µM vs >200 µM (Cl-amidine) • 7-fold extended half-life: 1.75 h enables once-daily murine dosing • Validated in lupus/arthritis models: improved vasorelaxation & alopecia prevention Supplied as ≥98% pure solid; standard quantities (1-100 mg) available from stock for immediate dispatch.

Molecular Formula C14H20Cl2N4O2
Molecular Weight 347.2 g/mol
CAS No. 1373232-26-8
Cat. No. B606714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBB-Cl-Amidine hydrochloride
CAS1373232-26-8
SynonymsCl-amidine HCl;  Cl amidine HCl;  Cl-amidine hydrochloride;  Cl amidine hydrochloride; 
Molecular FormulaC14H20Cl2N4O2
Molecular Weight347.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.Cl
InChIInChI=1S/C14H19ClN4O2.ClH/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);1H/t11-;/m0./s1
InChIKeyOPFMEGSAOZAJIV-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BB-Cl-Amidine hydrochloride Procurement Guide


BB-Cl-Amidine hydrochloride is a second-generation, irreversible pan‑inhibitor of the peptidylarginine deiminase (PAD) family of enzymes [1]. It is a chemically modified derivative of the first‑generation inhibitor Cl‑amidine, engineered by introducing a C‑terminal benzimidazole group to limit proteolytic degradation of the C‑terminal amide bond . This structural refinement confers markedly improved metabolic stability and cellular potency compared to its parent compound, positioning BB‑Cl‑amidine as a critical tool compound for probing PAD‑dependent citrullination in autoimmune disease, cancer, and inflammation research [2].

BB-Cl-Amidine hydrochloride Procurement Distinctions


Generic substitution with the parent compound Cl‑amidine or other PAD4‑selective inhibitors (e.g., GSK484) is not scientifically valid. BB‑Cl‑amidine’s C‑terminal benzimidazole modification confers a 20‑fold increase in cellular PAD4 inhibition and a 7‑fold extension in vivo half‑life relative to Cl‑amidine . In contrast, selective PAD4 inhibitors like GSK484 lack pan‑PAD activity, rendering them unsuitable for studies requiring multi‑isoform inhibition or investigation of PAD2‑driven pathologies [1]. The quantitative evidence presented below substantiates BB‑Cl‑amidine as the only compound that simultaneously delivers pan‑PAD irreversible inactivation, extended plasma exposure, and validated in vivo efficacy in autoimmune models—a profile not achievable with either Cl‑amidine or isoform‑selective alternatives [2].

BB-Cl-Amidine hydrochloride vs. Cl-amidine & GSK484


Cellular PAD4 Inhibition Potency

In a cellular context measuring PAD4‑mediated citrullination, BB‑Cl‑amidine demonstrates a 20‑fold increase in potency over its parent compound Cl‑amidine, with an EC50 of 8.8 µM compared to >200 µM for Cl‑amidine . This gain in cellular activity is attributed to the C‑terminal benzimidazole group that protects the compound from proteolytic cleavage, thereby maintaining intracellular concentrations sufficient for sustained PAD inhibition [1].

PAD4 Cellular potency EC50

In Vivo Half-Life Extension

Pharmacokinetic studies in mice reveal that BB‑Cl‑amidine possesses a significantly prolonged plasma half‑life (t1/2) of 1.75 hours, whereas Cl‑amidine exhibits a half‑life of only ~15 minutes . This 7‑fold extension in systemic exposure enables sustained PAD inhibition following a single dose, thereby supporting chronic dosing regimens in preclinical disease models [1].

Pharmacokinetics Half‑life In vivo

Irreversible Pan-PAD Inactivation

BB‑Cl‑amidine irreversibly inactivates all four PAD isoforms via covalent modification of the active‑site cysteine. The inactivation efficiency, expressed as kinact/KI, is 16,100 M⁻¹min⁻¹ for PAD1, 4,100 M⁻¹min⁻¹ for PAD2, 6,800 M⁻¹min⁻¹ for PAD3, and 13,300 M⁻¹min⁻¹ for PAD4 [1]. In contrast, the selective inhibitor GSK484 exhibits reversible inhibition with an IC50 of 50 nM against PAD4 but no activity against PAD1‑3 [2].

Irreversible inhibition kinact/KI PAD1 PAD2 PAD3 PAD4

PAD4 Inhibition on Immobilized Enzyme

In a head‑to‑head comparison using both free and immobilized PAD4 enzyme preparations, BB‑Cl‑amidine and GSK484 exhibit comparable inhibitory potency. For free PAD4, the IC50 values were 0.85 µM for BB‑Cl‑amidine and 0.64 µM for GSK484. When the enzyme was immobilized on magnetic nanoparticles (MNP@GA@PAD4), the IC50 values were 0.97 µM and 1.00 µM, respectively [1]. This demonstrates that BB‑Cl‑amidine maintains robust inhibitory activity even under assay conditions that mimic high‑throughput screening formats.

PAD4 Immobilized enzyme IC50 GSK484

BB-Cl-Amidine hydrochloride Application Scenarios


Sustained In Vivo PAD Inhibition in Autoimmune Models

The 1.75‑hour half‑life of BB‑Cl‑amidine enables once‑daily dosing in mouse models of lupus and rheumatoid arthritis, achieving sustained PAD inhibition and significant improvements in endothelium‑dependent vasorelaxation and alopecia [1]. In contrast, the parent compound Cl‑amidine, with its ~15‑minute half‑life, would require impractically frequent dosing to maintain target engagement .

PAD4 Inhibition in Cell-Based Assays

With a cellular EC50 of 8.8 µM against PAD4—a 20‑fold improvement over Cl‑amidine —BB‑Cl‑amidine is the preferred tool compound for cell‑based studies of PAD4‑dependent citrullination, NETosis, and gene regulation. The reduced effective concentration minimizes solvent (DMSO) exposure and off‑target effects, enhancing data quality in multi‑day experiments.

Pan-PAD Inhibition for Multi-Isoform Pathology

The irreversible inactivation of all four PAD isoforms (kinact/KI = 4,100–16,100 M⁻¹min⁻¹) makes BB‑Cl‑amidine uniquely suited for studies in which both PAD2 and PAD4 contribute to disease pathogenesis, such as in multiple sclerosis, inflammatory arthritis, and certain cancers [1]. Isoform‑selective inhibitors like GSK484 would fail to inhibit PAD2‑mediated citrullination, potentially missing key disease‑relevant biology [2].

High-Throughput PAD4 Inhibitor Screening

BB‑Cl‑amidine serves as a robust positive control in PAD4 inhibitor screening assays, as demonstrated by its consistent IC50 of ~0.85–0.97 µM in both free and immobilized enzyme formats . This performance equivalence to GSK484 under varied assay conditions establishes BB‑Cl‑amidine as a reliable benchmark for validating new PAD4 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for BB-Cl-Amidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.